3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid
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Overview
Description
3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid is a synthetic organic compound with the molecular formula C15H19NO5 It is characterized by the presence of a cyclopropyl group, a methoxyphenoxy group, and an acetamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.
Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution of a halogenated phenol with methoxyphenol in the presence of a base.
Acetamidation: The acetamido group is introduced through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Formation of the propanoic acid backbone: This is achieved through a series of reactions including esterification, hydrolysis, and amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Affecting membrane fluidity and permeability.
Altering gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
3-[N-cyclopropyl-2-(2-methoxyphenoxy)acetamido]propanoic acid can be compared with other similar compounds, such as:
3-[N-cyclopropyl-2-(2-hydroxyphenoxy)acetamido]propanoic acid: Differing by the presence of a hydroxyl group instead of a methoxy group.
3-[N-cyclopropyl-2-(2-chlorophenoxy)acetamido]propanoic acid: Differing by the presence of a chlorine atom instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[cyclopropyl-[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-12-4-2-3-5-13(12)21-10-14(17)16(11-6-7-11)9-8-15(18)19/h2-5,11H,6-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPVEMNGEXSMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CCC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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